molecular formula C9H16O2 B1588151 Butyl tiglate CAS No. 7785-66-2

Butyl tiglate

Cat. No.: B1588151
CAS No.: 7785-66-2
M. Wt: 156.22 g/mol
InChI Key: RBGFLIOXJWFKKX-VMPITWQZSA-N
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Description

Butyl tiglate is a natural product found in Heracleum dissectum with data available.

Mechanism of Action

Target of Action

Butyl tiglate, also known as tigilanol tiglate, primarily targets Protein Kinase C (PKC) and the C1 domain . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The role of PKC is significant in several signal transduction cascades .

Mode of Action

This compound interacts with its targets by acting as a PKC activator . It binds to the C1 domain, leading to the activation of PKC . This interaction results in the disruption of tumor vasculature, leading to hemorrhagic necrosis of the lesion .

Biochemical Pathways

The activation of PKC by this compound affects several biochemical pathways. It induces the death of endothelial and cancer cells via a caspase/gasdermin E-dependent pyroptotic pathway . At therapeutic doses, this compound acts as a lipotoxin, binding to and promoting mitochondrial/endoplasmic reticulum (ER) dysfunction . This leads to unfolded protein response mt/ER upregulation, subsequent ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .

Pharmacokinetics

It is known that this compound is being developed as an intralesional agent for the treatment of various subcutaneous malignancies . This suggests that its bioavailability may be influenced by the method of administration.

Result of Action

The action of this compound results in significant molecular and cellular effects. It induces the death of endothelial and cancer cells at therapeutically relevant concentrations . This leads to the disruption of tumor vasculature, causing hemorrhagic necrosis of the lesion . Additionally, this compound promotes the release/externalization of damage-associated molecular patterns (HMGB1, ATP, calreticulin) from cancer cells in vitro and in vivo, characteristics indicative of immunogenic cell death (ICD) .

Properties

IUPAC Name

butyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFLIOXJWFKKX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7785-66-2
Record name Butyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7785-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl (2E)-2-methylbut-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL (2E)-2-METHYLBUT-2-ENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD4CT8NDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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